

# Volinanserin Hydrochloride: Technical Guide to Mechanism & Application[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Volinanserin Hydrochloride Salt

Cat. No.: B13721740

[Get Quote](#)

## Executive Summary: The "Scalpel" of Serotonin Research

Volinanserin hydrochloride (MDL-100,907 HCl) is the reference standard antagonist for the serotonin 5-HT

receptor.[1] Unlike "dirty" antipsychotics (e.g., clozapine, ketanserin) that exhibit promiscuous binding profiles across dopaminergic and adrenergic families, volinanserin displays >300-fold selectivity for 5-HT

over dopamine D

receptors.[1]

For researchers, this compound is the primary tool for mechanistic isolation. If a physiological effect (e.g., head-twitch response, slow-wave sleep enhancement) is reversed by volinanserin, it is definitively mediated by 5-HT

signaling.[1] This guide details the physicochemical handling, signaling blockade mechanics, and validated experimental protocols for its use in translational drug discovery.

## Chemical & Physical Profile

### Compound Identity:

- IUPHAR/BPS Name: Volinanserin
- Code Name: MDL-100,907[1][2][3]
- Salt Form: Hydrochloride (HCl) is preferred for stability, though often supplied as a free base or tartrate.[1]
- CAS (HCl): 139290-65-6[1][4]
- Molecular Weight: 409.92 g/mol (HCl salt)[1][4]

Solubility & Handling (Critical): Volinanserin HCl is hydrophobic.[1] Direct dissolution in neutral aqueous buffer often results in precipitation, leading to erratic experimental data.

Solvent System	Solubility Limit	Application Notes
DMSO	~15 mg/mL	Ideal stock solution.[1][3] Store at -20°C (stable for 6 months).
Ethanol	~20 mg/mL	Alternative organic stock.[1][3]
Aqueous Buffer (PBS)	< 0.1 mg/mL	Do not dissolve directly. Dilute from DMSO stock.[1]
In Vivo Vehicle	2.5 mg/mL	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2]



*Expert Tip: For in vivo injections, always acidify the vehicle slightly (pH 5.5–6.0) or use the PEG/Tween co-solvent system to prevent micro-precipitation at the injection site, which causes bioavailability variance.*

## Pharmacodynamics: Mechanism of Action

### The Selectivity Profile

Volinanserin's utility stems from its refusal to bind dopamine receptors. Most "atypical" antipsychotics rely on a balanced 5-HT

/D

ratio.<sup>[1]</sup> Volinanserin breaks this rule, binding tightly to 5-HT

while ignoring D

, allowing researchers to decouple serotonergic modulation from dopaminergic blockade.<sup>[1]</sup>

Binding Affinity (K

) Comparison:

Receptor Target	Volinanserin (nM)	Ketanserin (nM)	Clozapine (nM)
5-HT	0.36	2.0	9.6
5-HT	88	50	12
Dopamine D	>1,000	300	150
-Adrenergic	128	0.4	7.0

## Signaling Pathway Blockade

The 5-HT

receptor is a G

-coupled GPCR.<sup>[1][5]</sup> Upon agonist binding (e.g., Serotonin, LSD, DOI), the receptor recruits G

, activating Phospholipase C

(PLC

). This hydrolyzes PIP

into IP

and DAG, leading to intracellular Ca

release.<sup>[1]</sup>

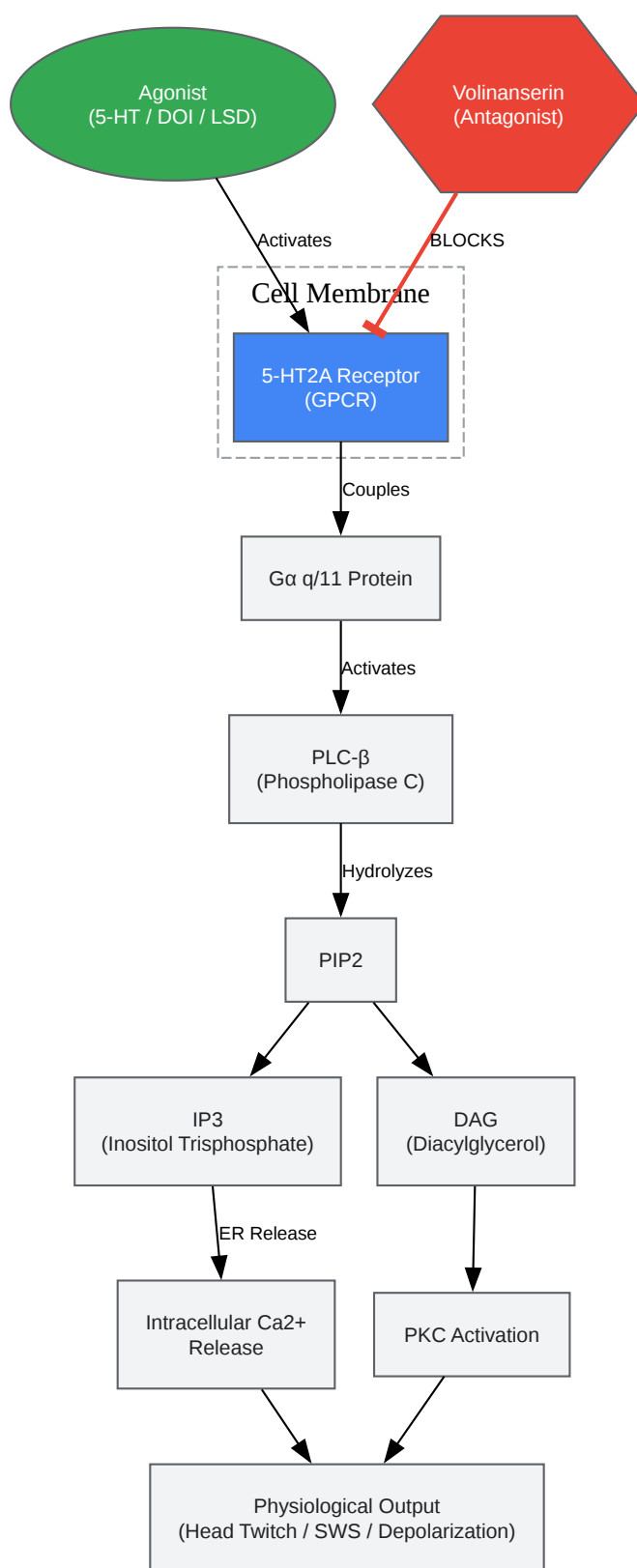
Volinanserin Action:

- **Competitive Antagonism:** Binds to the orthosteric site, preventing agonist docking.
- **Inverse Agonism:** In systems with high constitutive activity, volinanserin stabilizes the inactive receptor conformation, reducing basal IP levels below baseline.
- **-Arrestin Blockade:** Prevents the recruitment of -arrestin-2, a pathway increasingly linked to the neuroplastic effects of psychedelics.<sup>[1]</sup>

## Pathway Visualization

The following diagram illustrates the specific node of blockade within the G

cascade.



[Click to download full resolution via product page](#)

Figure 1: Signal Transduction Blockade.[1] Volinanserin competitively inhibits the Gq-PLC-IP3 axis.[1]

## Validated Experimental Protocols

### Protocol A: In Vitro Radioligand Competition Binding

Objective: Determine the affinity (K

) of a test compound for 5-HT

using Volinanserin as a reference or defining Volinanserin's affinity using [<sup>3</sup>H]-Ketanserin.

Materials:

- Source: HEK-293 cells stably expressing human 5-HT  
.[1][6]
- Radioligand: [<sup>3</sup>H]-Ketanserin (1.0 nM final).[1]
- Displacer: Volinanserin HCl (10 pM to 10 μM).
- Non-specific Mask: Mianserin (10 μM) or Methysergide.[1]

Workflow:

- Membrane Prep: Homogenize cells in Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000  
. Resuspend to 20 μg protein/well.
- Incubation: Add 50 μL radioligand + 50 μL Volinanserin (serial dilution) + 100 μL membrane prep.
- Equilibration: Incubate for 60 minutes at 25°C (Room Temp). Note: 37°C increases dissociation rates and may reduce signal stability.
- Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine) to reduce non-specific binding.[1]

- Analysis: Count via liquid scintillation. Calculate IC

and convert to K

using the Cheng-Prusoff equation.[1][6]

Acceptance Criteria: Volinanserin K

must fall between 0.2 – 0.8 nM.[1]

## Protocol B: In Vivo Head-Twitch Response (HTR) Inhibition

Objective: Confirm 5-HT

central engagement. The HTR is a behavioral proxy for 5-HT

activation (hallucinogenic potential) in rodents.[1]

Rationale: Volinanserin should dose-dependently abolish HTR induced by DOI or Psilocybin.[1]

If HTR persists, the agonist is acting off-target.[1]

Workflow Visualization:



[Click to download full resolution via product page](#)

Figure 2: HTR Inhibition Assay.[1] Standard workflow for validating in vivo 5-HT<sub>2A</sub> antagonism.

Step-by-Step:

- Subject: Male C57BL/6J mice (8–10 weeks).
- Pre-treatment: Administer Volinanserin HCl (0.1 mg/kg, s.c.) dissolved in vehicle (see Section 2).[1]
- Latency: Wait 20 minutes. This allows Volinanserin to occupy cortical 5-HT

receptors.[1]

- Challenge: Administer DOI (1.0 mg/kg, i.p.), a selective agonist.
- Observation: Immediately place mouse in a clear cylinder. Record "head twitches" (rapid rotational jerks of the head) for 30 minutes.
- Result: Vehicle+DOI mice will exhibit ~30–50 twitches. Volinanserin+DOI mice should exhibit <5 twitches (near complete blockade).[1]

## Therapeutic Implications & Systems Pharmacology

1. Sleep Architecture (Slow Wave Sleep): Volinanserin is unique among sedatives.[1] Unlike benzodiazepines (which suppress SWS), Volinanserin promotes N3 (Slow Wave) sleep and consolidates sleep continuity without impairing REM.[1]

- Mechanism:[7][8][9][10][11] Blockade of 5-HT

disinhibits thalamocortical firing patterns required for delta-wave generation.[1]

2. Antipsychotic Research: While effective against positive symptoms in early trials, Volinanserin failed to demonstrate superiority over placebo in some Phase III trials for schizophrenia. However, it remains the gold standard for testing the "Serotonin Hypothesis" of schizophrenia. It is currently used to augment SSRIs or investigate psychosis in Parkinson's disease (where D

blockade is contraindicated).[1]

## References

- Kehne, J. H., et al. (1996).[1] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT<sub>2A</sub> antagonist with a favorable CNS safety profile. *Journal of Pharmacology and Experimental Therapeutics*. [3] [Link](#)
- Sorensen, S. M., et al. (1993).[1] Characterization of the 5-HT<sub>2</sub> receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. [3] *Journal of Pharmacology and Experimental Therapeutics*. [3] [Link](#)

- Nichols, D. E. (2004).[1] Hallucinogens.[1][5] Pharmacology & Therapeutics.[1] (Reference for HTR and 5-HT2A signaling). [Link](#)
- Monti, J. M., & Jantos, H. (2006). Effects of the selective 5-HT2A receptor antagonist Eplivanserin on sleep and wakefulness in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] (Comparative sleep mechanism data). [Link](#)
- Guide to Pharmacology (IUPHAR/BPS).5-HT2A Receptor.[1][11][Link](#)[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [[invivochem.com](http://invivochem.com)]
- 2. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 3. [cdn.caymanchem.com](http://cdn.caymanchem.com) [[cdn.caymanchem.com](http://cdn.caymanchem.com)]
- 4. [scbt.com](http://scbt.com) [[scbt.com](http://scbt.com)]
- 5. [apac.eurofinsdiscovery.com](http://apac.eurofinsdiscovery.com) [[apac.eurofinsdiscovery.com](http://apac.eurofinsdiscovery.com)]
- 6. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 7. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. [biorxiv.org](http://biorxiv.org) [[biorxiv.org](http://biorxiv.org)]
- 9. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [Volinanserin Hydrochloride: Technical Guide to Mechanism & Application[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13721740/docs#volinanserin-hydrochloride-technical-guide-to-mechanism-application-1>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)